molecular formula C16H20N2 B1400668 3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine CAS No. 1192165-48-2

3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine

Cat. No.: B1400668
CAS No.: 1192165-48-2
M. Wt: 240.34 g/mol
InChI Key: FIZGVQQQYIVOLD-UHFFFAOYSA-N
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Description

3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine is a heterocyclic aromatic compound with significant interest in various fields of scientific research. This compound features a pyridine ring substituted with an amino group, a tert-butylphenyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with 3-amino-5-methylpyridine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butylphenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular functions. The pyridine ring can participate in π-π interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4-tert-butylphenyl)-6-methylpyridine
  • 3-Amino-5-(4-tert-butylphenyl)-4-methylpyridine
  • 3-Amino-6-(4-tert-butylphenyl)-4-methylpyridine

Uniqueness

3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

6-(4-tert-butylphenyl)-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-11-9-14(17)10-18-15(11)12-5-7-13(8-6-12)16(2,3)4/h5-10H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZGVQQQYIVOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC=C(C=C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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